4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid
CAS No.:
Cat. No.: VC17833777
Molecular Formula: C15H12ClNO4
Molecular Weight: 305.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClNO4 |
|---|---|
| Molecular Weight | 305.71 g/mol |
| IUPAC Name | 2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid |
| Standard InChI | InChI=1S/C15H12ClNO4/c16-13-8-11(6-7-12(13)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
| Standard InChI Key | XIKMRTIAGOEYJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name of this compound is 2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid, reflecting its substituents: a chlorine atom at the 2-position, a Cbz-protected amino group at the 4-position, and a carboxylic acid group. The SMILES notation (C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl) and InChIKey (XIKMRTIAGOEYJH-UHFFFAOYSA-N) provide precise descriptors for computational chemistry applications.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂ClNO₄ | |
| Molecular Weight | 305.71 g/mol | |
| CAS Number | Not explicitly listed | — |
| IUPAC Name | 2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid | |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl | |
| InChIKey | XIKMRTIAGOEYJH-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure comprises a benzoic acid core with two critical substituents:
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Chlorine Atom (Cl): Positioned at the 2nd carbon, this electron-withdrawing group influences the compound’s electronic properties and reactivity.
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Cbz-Protected Amino Group: The benzyloxycarbonyl (Cbz) group at the 4th carbon serves as a protective moiety for the amine, preventing unwanted side reactions during synthetic processes .
The carboxylic acid group enhances solubility in polar solvents and enables further functionalization, such as esterification or amidation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid typically involves a two-step process:
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Preparation of 4-Amino-2-chlorobenzoic Acid:
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Cbz Protection of the Amino Group:
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Reaction of 4-amino-2-chlorobenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions:
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Bases such as sodium hydroxide (NaOH) or triethylamine (TEA) facilitate deprotonation of the amine, enabling nucleophilic attack on Cbz-Cl.
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Optimization and Challenges
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Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) are preferred for their ability to dissolve both the amine and Cbz-Cl.
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Side Reactions: Competing acylation of the carboxylic acid group is mitigated by using mild bases and controlled stoichiometry.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in water due to the hydrophobic Cbz group .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions. The Cbz group is cleavable via hydrogenolysis or exposure to hydrobromic acid (HBr) .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include:
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N-H stretch: ~3300 cm⁻¹ (amide).
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C=O stretch: ~1700 cm⁻¹ (carboxylic acid and carbamate).
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C-Cl stretch: ~750 cm⁻¹.
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NMR:
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¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), benzyloxy methylene (δ 4.5–5.0 ppm).
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¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), carbamate carbonyl (δ ~155 ppm).
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Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing peptide-based drugs. The Cbz group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection post-assembly .
Coordination Chemistry
Analogues like 2-amino-4-chlorobenzoic acid exhibit metal-chelating properties, forming complexes with lanthanides and transition metals . This suggests potential applications in catalysis or imaging agents .
Table 2: Industrial and Research Applications
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